

optimizing TES-d15 concentration for buffering capacity

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Compound of Interest

Compound Name: TES-d15

Cat. No.: B12297144

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TES-d15 Buffer Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TES-d115 for maximal buffering capacity in experimental setups.

A Note on **TES-d15**: Currently, there is a lack of specific published data on the deuterated form, **TES-d15**. The information provided herein is based on the well-characterized properties of non-deuterated TES. It is anticipated that the buffering characteristics of **TES-d15** will be highly similar to TES.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of TES buffer?

TES (N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid) is a zwitterionic buffer, one of the series of biological buffers developed by Good et al.[1][2] Its structure is analogous to Tris buffer.[2] Key properties include high water solubility and a pKa value that is close to physiological pH, making it suitable for a wide range of biological and biochemical applications. [1][2]

Q2: What is the effective pH range for TES buffer?

TES is effective in the pH range of 6.8 to 8.2.^{[1][3][4][5]} Its pKa at 25°C is approximately 7.4-7.55, which is the point of its maximum buffering capacity.^{[1][2]}

Q3: How does temperature influence the pH of a TES buffer solution?

The pKa of TES is sensitive to temperature changes.^{[6][7]} As the temperature decreases, the pKa increases, leading to a more alkaline pH. Conversely, an increase in temperature will result in a more acidic pH. It is crucial to adjust the pH of your TES buffer at the temperature at which your experiment will be conducted.^{[6][7][8]}

Q4: Can TES buffer interact with metal ions in my experiment?

Yes, TES can form complexes with certain metal ions, which may affect experimental outcomes. It is known to interact with Cu(II), Cr(II), and Fe(II).^{[1][2][9]} If your experiment involves these metal ions, it is advisable to choose a buffer with negligible metal-binding properties.^[10]

Troubleshooting Guide

Issue 1: My TES buffer's pH is drifting or unstable.

- Possible Cause 1: Incorrect Buffer Concentration. A buffer with too low a concentration for the experimental conditions will have a low buffering capacity and be susceptible to pH changes.^{[11][12]}
 - Solution: Increase the concentration of the TES buffer. A typical starting concentration for many applications is between 25 mM and 100 mM.^[6]
- Possible Cause 2: Temperature Fluctuations. As TES is sensitive to temperature, variations in the ambient temperature can cause the pH to drift.^{[6][7]}
 - Solution: Ensure your experiment is conducted in a temperature-controlled environment. Prepare and pH the buffer at the target experimental temperature.^[8]
- Possible Cause 3: Absorption of Atmospheric CO₂. Solutions with a pH above 7 can absorb CO₂ from the air, which forms carbonic acid and lowers the pH.

- Solution: Keep the buffer container tightly sealed when not in use. For long-term experiments, consider conducting them in a controlled atmosphere.
- Possible Cause 4: Contamination. Microbial growth or chemical contamination can alter the pH of the buffer.
 - Solution: Prepare the buffer with high-purity water and reagents. For long-term storage, sterile filter the solution and store it at 4°C.[\[1\]](#)

Issue 2: I'm observing unexpected inhibition of my enzyme assay in TES buffer.

- Possible Cause: Metal Ion Chelation. If your enzyme requires specific metal ions (e.g., Cu(II)) for its activity, TES may be chelating these ions and inhibiting the enzyme.[\[1\]](#)[\[9\]](#)
 - Solution: Switch to a buffer with low or negligible metal-binding capacity, such as HEPES or MOPS, if compatible with your experimental pH.[\[10\]](#)

Data Presentation

Table 1: Effect of Temperature on the pKa of TES

| Temperature (°C) | pKa of TES |
|------------------|-------------|
| 0 | 7.92 |
| 20 | 7.50 |
| 25 | 7.40 - 7.55 |
| 37 | 7.14 |

Data sourced from [Medchemexpress.com](#)[\[13\]](#) and [AAT Bioquest](#)[\[6\]](#)

Table 2: Buffering Capacity of TES at Different Concentrations (pH 7.4, 25°C)

| TES Concentration (mM) | Buffering Capacity (β , mM per pH unit) |
|------------------------|--|
| 10 | 5.7 |
| 25 | 14.3 |
| 50 | 28.6 |
| 100 | 57.1 |
| 200 | 114.2 |

Buffering capacity (β) is calculated using the Van Slyke equation: $\beta = 2.303 * C * (K_a * [H^+]) / (K_a + [H^+])^2$, where C is the total buffer concentration.

Experimental Protocols

Protocol 1: Preparation of a 0.2 M TES Buffer Stock Solution (pH 7.4)

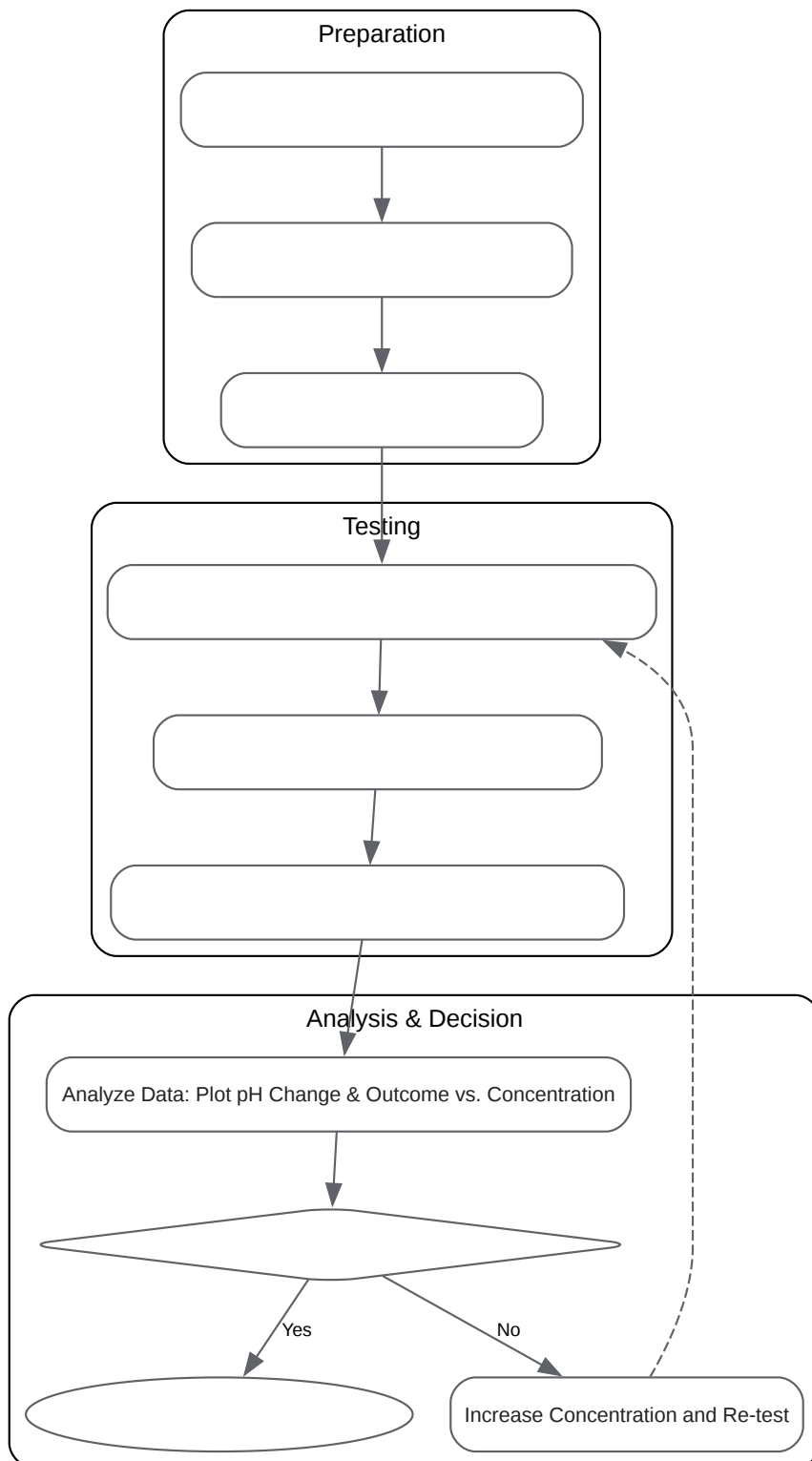
- **Dissolve TES:** Add 45.85 g of TES (molar mass: 229.25 g/mol) to 800 mL of purified water in a beaker.
- **Stir to Dissolve:** Place a magnetic stir bar in the beaker and stir the solution on a stir plate until the TES is completely dissolved.
- **Adjust pH:** Calibrate a pH meter at the desired final temperature (e.g., 25°C). Slowly add 10 N NaOH to the TES solution while monitoring the pH. Continue adding NaOH dropwise until the pH reaches 7.4.
- **Final Volume:** Transfer the solution to a 1 L graduated cylinder and add purified water to bring the final volume to 1000 mL.
- **Sterilization and Storage:** For long-term storage, sterile filter the buffer through a 0.22 μ m filter and store at 4°C.

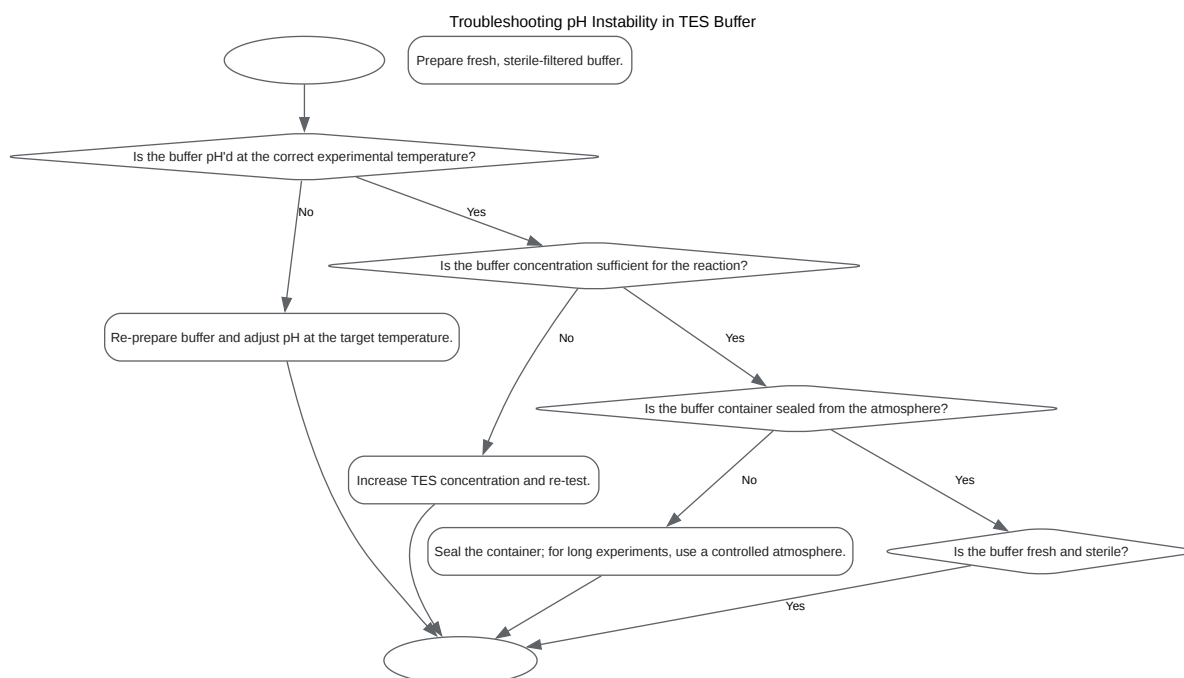
Protocol 2: Determining Optimal TES Concentration for an Enzyme Assay

- **Prepare a Range of TES Concentrations:** Prepare several dilutions of your TES buffer (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 150 mM), all adjusted to the same pH and temperature.
- **Set Up Control Reactions:** Run your enzyme assay in each buffer concentration without the component expected to cause a pH shift (e.g., without the substrate if the reaction produces or consumes protons). Measure the pH at the beginning and end of the typical reaction time.
- **Set Up Experimental Reactions:** Run the complete enzyme assay in each buffer concentration.
- **Monitor Enzyme Activity and pH:** Measure the enzyme activity (e.g., via spectrophotometry) and the final pH for each concentration.
- **Analyze Results:** Create a table comparing the enzyme activity and the change in pH for each TES concentration. The optimal concentration will be the lowest concentration that maintains a stable pH and supports maximal enzyme activity.

Visualizations

Logical Workflow for TES Buffer Optimization





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